molecular formula C9H9FOS B14036692 2-Fluoro-3-methyl-5-(methylthio)benzaldehyde

2-Fluoro-3-methyl-5-(methylthio)benzaldehyde

Cat. No.: B14036692
M. Wt: 184.23 g/mol
InChI Key: PKVJOJHOFGFHGJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H9FOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-5-(methylthio)benzaldehyde typically involves the introduction of the fluorine, methyl, and methylthio groups onto the benzaldehyde ring. One common method involves the reaction of 2-fluoro-3-methylbenzaldehyde with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-5-(methylthio)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: 2-Fluoro-3-methyl-5-(methylthio)benzoic acid.

    Reduction: 2-Fluoro-3-methyl-5-(methylthio)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methyl-5-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(methylthio)benzaldehyde
  • 3-Fluoro-2-(methylthio)benzaldehyde
  • 2-Fluoro-3-methylbenzaldehyde

Uniqueness

2-Fluoro-3-methyl-5-(methylthio)benzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methylthio group on the benzene ring can lead to unique interactions and applications not seen in other similar compounds.

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

2-fluoro-3-methyl-5-methylsulfanylbenzaldehyde

InChI

InChI=1S/C9H9FOS/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-5H,1-2H3

InChI Key

PKVJOJHOFGFHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C=O)SC

Origin of Product

United States

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